molecular formula C12H11NO5 B1367003 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid CAS No. 26893-22-1

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Cat. No. B1367003
CAS RN: 26893-22-1
M. Wt: 249.22 g/mol
InChI Key: OHEYCDPOWKNXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04777252

Procedure details

1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid, ethyl ester (68.0 g, 0.245 mol) was suspended in 588 ml of 1N sodium hydroxide solution and stirred for 24 hours at 50°-60° C. To the resulting clear solution dilute hydrochloric acid was added at 0° C. The voluminous precipitate was filtered by suction and washed with water. Drying in vacuo furnished 68.2 g of the title acid, melting point 284.4° C.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
588 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[NH:9][CH:8]=[C:7]([C:15]([O:17]CC)=[O:16])[C:6]2=[O:20].Cl>[OH-].[Na+]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[NH:9][CH:8]=[C:7]([C:15]([OH:17])=[O:16])[C:6]2=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
COC=1C=C2C(C(=CNC2=CC1OC)C(=O)OCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
588 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 hours at 50°-60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The voluminous precipitate was filtered by suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Drying in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC=1C=C2C(C(=CNC2=CC1OC)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 68.2 g
YIELD: CALCULATEDPERCENTYIELD 111.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.